molecular formula C12H11NO2S B2640439 4-{[(Thiophen-3-yl)methyl]amino}benzoic acid CAS No. 518335-97-2

4-{[(Thiophen-3-yl)methyl]amino}benzoic acid

Cat. No.: B2640439
CAS No.: 518335-97-2
M. Wt: 233.29
InChI Key: HVKLLTVXMSODQA-UHFFFAOYSA-N
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Description

4-{[(Thiophen-3-yl)methyl]amino}benzoic acid is a benzoic acid derivative featuring a thiophene-3-ylmethylamino substituent at the para position. This compound belongs to a class of molecules where aromatic or heteroaromatic groups are linked via amino or alkylamino bridges to a benzoic acid core. The thiophene moiety introduces electron-rich sulfur heterocyclic characteristics, which can influence solubility, bioavailability, and receptor interactions compared to purely aromatic analogs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(thiophen-3-ylmethylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c14-12(15)10-1-3-11(4-2-10)13-7-9-5-6-16-8-9/h1-6,8,13H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKLLTVXMSODQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Thiophen-3-yl)methyl]amino}benzoic acid typically involves the reaction of thiophene derivatives with benzoic acid derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{[(Thiophen-3-yl)methyl]amino}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of 4-{[(thiophen-3-yl)methyl]amino}benzoic acid exhibit significant anticancer properties. For instance, studies have demonstrated that similar compounds can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism often involves the inhibition of key enzymes related to cancer progression, such as dihydrofolate reductase (DHFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) .

Antimicrobial Properties
Compounds related to this compound have shown promising antimicrobial activity against a range of pathogens. For example, studies on substituted aminobenzoic acids have indicated effective inhibition of bacterial growth, suggesting potential applications in treating infections caused by resistant strains .

Neuroprotective Effects
Recent investigations into para-aminobenzoic acid (PABA) analogs have revealed neuroprotective effects, particularly in models of Alzheimer's disease. The inhibition of acetylcholinesterase (AChE) by these compounds points to their potential utility in managing neurodegenerative disorders .

Material Science Applications

Polymer Chemistry
The compound can serve as a building block for synthesizing new polymers with enhanced properties. For example, its incorporation into polymer matrices has been explored for developing materials with improved thermal stability and mechanical strength. The synthesis of terpolymers using thiophene derivatives has shown promise in creating conductive materials for electronic applications .

Organic Electronics
Due to its unique electronic properties, this compound is being investigated for use in organic electronic devices. Its ability to form stable films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where efficient charge transport is crucial .

Synthetic Applications

Synthesis of Novel Compounds
The compound is a versatile intermediate in organic synthesis. It can undergo various chemical transformations to yield new derivatives with tailored properties for specific applications. For instance, it can be reacted with different aldehydes to form Schiff bases, which are valuable in the development of pharmaceuticals and agrochemicals .

Catalysis
Research has also explored the use of this compound as a catalyst or catalyst precursor in organic reactions. Its ability to stabilize reactive intermediates can enhance reaction efficiency and selectivity, making it a valuable tool in synthetic organic chemistry .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)
This compoundMCF-723.31 ± 0.09
Benzylaminobenzoic acidHepG2<10
Dimethoxy-N-(2,3,4-trimethoxybenzylidene)anilineHCT-1167.49 ± 0.16

Table 2: Antimicrobial Efficacy

CompoundBacteria TestedMinimum Inhibitory Concentration (mg/mL)
3-chloro-4-aminobenzoic acidStaphylococcus aureus8
2-amino-4-aminobenzoic acidEscherichia coli3
This compoundPseudomonas aeruginosaTBD

Case Studies

  • Anticancer Drug Development : A study focused on synthesizing derivatives of this compound led to the identification of several potent inhibitors against DHFR, showcasing their potential as anticancer agents .
  • Neuroprotective Agents : Research on PABA analogs indicated that modifications involving thiophene rings could enhance neuroprotective effects, providing insights into new treatment avenues for Alzheimer's disease .

Mechanism of Action

The mechanism of action of 4-{[(Thiophen-3-yl)methyl]amino}benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to the active site of the target molecule and modulating its activity .

Comparison with Similar Compounds

4-{[(Thiophen-3-ylmethyl)amino]methyl}benzhydroxamic Acid (4c)

Structural Differences: Replaces the benzoic acid group with a hydroxamic acid (-CONHOH) moiety. Synthesis: Synthesized via reductive amination of methyl 4-(aminomethyl)benzoate with thiophene-3-carboxaldehyde, followed by hydrolysis and hydroxamic acid formation . Biological Activity: Acts as a histone deacetylase (HDAC) inhibitor, with demonstrated potency in transformed cells. The hydroxamic acid group chelates zinc in HDAC active sites, enhancing inhibitory effects compared to the carboxylic acid analog . Key Data:

  • HRMS : m/z 263.0850 [M+H]⁺
  • Purity : 97% (HPLC)
    Comparison : The hydroxamic acid derivative exhibits enhanced enzyme inhibition due to its zinc-chelating ability, whereas the benzoic acid analog may prioritize other targets, such as carboxylase enzymes or ion channels.

4-(Thiophen-3-yl)benzoic Acid

Structural Differences: Lacks the methylene amino linker; thiophene-3-yl is directly bonded to the benzoic acid core . Physicochemical Properties:

  • Purity : 95%
  • Molecular Formula: C₁₁H₈O₂S Comparison: The absence of the amino linker reduces molecular flexibility and may decrease interactions with polar biological targets.

4-[[3-(Thiophen-2-ylsulfonylamino)quinoxalin-2-yl]amino]benzoic Acid

Structural Differences: Incorporates a quinoxaline-sulfonamide-thiophene hybrid system . Key Features:

  • Quinoxaline introduces planar aromaticity, favoring DNA intercalation or kinase inhibition. Comparison: The complex heterocyclic system broadens pharmacological scope (e.g., anticancer or antiviral applications) but may reduce bioavailability compared to simpler thiophene-amino-benzoic acid derivatives.

Thiosemicarbazide and Thiourea Benzoic Acid Derivatives

Examples :

  • 4-[(Phenylcarbamothioyl)amino]benzoic acid
  • 4-{[(4-Chlorobenzoyl)carbamothioyl]amino}benzoic acid . Biological Activity: Demonstrated insecticidal activity against Spodoptera littoralis larvae (LC₅₀ values: 0.8–1.2 µg/mL for 4th instar) . In contrast, the thiophene-methyl-amino group in the target compound may prioritize different mechanisms, such as interference with neuronal sodium channels.

4-[[3-Ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-ylidene]amino]benzoic Acid

Structural Differences : Features a thiazole ring with ethyl and methoxyphenyl substituents .
Key Data :

  • Molecular Weight : 354.4 g/mol

4-Methyl-3-[(2-thienylacetyl)amino]benzoic Acid

Structural Differences: Substitutes the methylamino linker with an acetylated thiophen-2-yl group at position 3 . Key Features:

  • CAS : 499770-94-4
  • Positional isomerism (3-substituted vs. 4-substituted) may alter pharmacophore alignment in target enzymes.

Biological Activity

4-{[(Thiophen-3-yl)methyl]amino}benzoic acid, a compound featuring both thiophene and benzoic acid moieties, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its anticancer, antibacterial, and anti-inflammatory properties, supported by relevant data tables and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H11NO2S\text{C}_{12}\text{H}_{11}\text{N}\text{O}_2\text{S}

Anticancer Activity

Recent studies indicate that derivatives of benzoic acid, including this compound, exhibit significant anticancer properties. The compound's mechanism of action appears to involve the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-723.31 ± 0.09Tubulin polymerization inhibition
4-Amino-5-phenylpyrazolesA5494.22G2/M phase arrest

In vitro studies have shown that this compound has a notable effect on various cancer cell lines, including MCF-7 and HepG2, with IC50 values indicating potent activity against these cells .

Antibacterial Activity

The antibacterial properties of the compound have also been investigated. It has shown effectiveness against a range of bacterial strains, suggesting potential utility in treating infections.

Table 2: Antibacterial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus<10 µg/mL
Escherichia coli<20 µg/mL

These findings indicate that this compound could serve as a basis for developing new antibacterial agents .

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects in various assays. It appears to modulate key inflammatory pathways, potentially making it useful in treating inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of the compound in a murine model of inflammation. The results showed a significant reduction in edema and inflammatory markers compared to control groups, supporting its therapeutic potential .

Mechanistic Insights

In silico studies have provided insights into the binding interactions of this compound with target proteins involved in cancer progression and inflammation. Molecular docking simulations suggest strong binding affinities to key enzymes such as cyclooxygenase (COX) and tubulin .

Q & A

Basic: What are the optimized synthetic routes for 4-{[(Thiophen-3-yl)methyl]amino}benzoic acid, and how can reaction conditions be tailored to improve yield?

Methodological Answer:
The compound can be synthesized via a reductive amination approach. A typical route involves condensation of methyl 4-(aminomethyl)benzoate with 3-thiophenecarboxaldehyde in a polar aprotic solvent (e.g., DMF or methanol) under reflux, followed by reduction with sodium cyanoborohydride (NaBH3CN) . Post-condensation, hydrolysis of the ester group using aqueous NaOH or LiOH yields the free benzoic acid derivative. To optimize yield:

  • Temperature Control: Maintain reaction temperatures between 45–60°C to balance reactivity and side-product formation .
  • Solvent Selection: Use methanol for improved solubility of intermediates, as demonstrated in analogous thiophene-containing benzoic acid syntheses .
  • Purification: Employ column chromatography (silica gel, hexane/EtOH gradient) or recrystallization (ethanol/water) to isolate high-purity products (>95% by HPLC) .

Basic: What spectroscopic and chromatographic methods are recommended for confirming the structure and purity of this compound?

Methodological Answer:

  • 1H NMR Spectroscopy: Analyze aromatic proton environments (δ 7.08–7.75 ppm for thiophene and benzoic acid protons) and amine/amide NH signals (δ 8.98–11.26 ppm). Compare splitting patterns to reference data for analogous compounds .
  • HRMS (High-Resolution Mass Spectrometry): Confirm molecular ion peaks (e.g., [M+H]+ at m/z 263.0850) with <5 ppm deviation .
  • HPLC: Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>97%) .
  • Melting Point Analysis: Compare observed melting points (e.g., 217.5–220°C for structurally related triazine derivatives) to literature values, noting potential polymorphic variations .

Basic: How can researchers determine the solubility and stability of this compound under varying experimental conditions?

Methodological Answer:

  • Solubility Screening: Test in DMSO (high solubility for stock solutions) and aqueous buffers (pH 2–10) to identify optimal formulation conditions. Related benzoic acid derivatives show increased solubility in alkaline media due to deprotonation .
  • Stability Studies: Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Thiophene-containing compounds may exhibit sensitivity to UV light; store solutions in amber vials .

Advanced: How should researchers address discrepancies in physicochemical data (e.g., melting point variations) reported for derivatives?

Methodological Answer:
Discrepancies often arise from polymorphic forms or impurities. For example, melting points for triazine analogs vary by ±5°C depending on recrystallization solvents . Mitigation strategies include:

  • Recrystallization Optimization: Use solvent pairs like ethanol/water to isolate thermodynamically stable polymorphs .
  • Thermogravimetric Analysis (TGA): Differentiate between decomposition and melting events.
  • Collaborative Data Sharing: Cross-reference with crystallographic databases (e.g., CCDC entries for 4-(2-thienylmethyleneamino)benzoic acid derivatives) .

Advanced: What computational strategies are effective in predicting the reactivity and binding interactions of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the thiophene ring’s electron-rich nature influences binding to metal ions or biological targets .
  • Molecular Docking: Use software like AutoDock Vina to model interactions with HDAC10 (a target for hydroxamic acid derivatives) . Validate with experimental IC50 values from enzyme inhibition assays.

Advanced: What challenges arise in crystallizing this compound, and how can they be resolved?

Methodological Answer:

  • Crystallization Challenges: Thiophene derivatives often form needle-like crystals unsuitable for single-crystal X-ray diffraction. Solutions:
    • Vapor Diffusion: Use tert-butyl alcohol/water mixtures to slow nucleation .
    • Seeding: Introduce microcrystals from analogous compounds (e.g., 4-(2-thienylmethyleneamino)benzoic acid) to induce ordered growth .
  • Data Collection: Synchrotron radiation may be required for low-resolution crystals.

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

Methodological Answer:

  • Analog Synthesis: Modify the thiophene substituents (e.g., 2- vs. 3-position) or replace the benzoic acid with a hydroxamic acid group to assess HDAC inhibition .
  • Biological Assays: Test cytotoxicity (MTT assay) and target engagement (e.g., HDAC10 enzymatic activity) across cell lines. Compare EC50 values to establish SAR trends .

Advanced: What experimental design principles ensure reproducibility and safety in large-scale syntheses?

Methodological Answer:

  • Safety Protocols: Follow OSHA guidelines for handling NaBH3CN (cyanide source) and use fume hoods for solvent evaporation .
  • Scale-Up Considerations:
    • Batch vs. Flow Chemistry: Transition from batch to continuous flow to improve heat dissipation and reduce exothermic risks .
    • In-Line Analytics: Implement PAT (Process Analytical Technology) tools like FTIR for real-time reaction monitoring .

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